PTP1B Inhibition: Superior Potency Versus Lead Analog 7e
5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.17 µM, demonstrating approximately 4‑fold greater potency than the benchmark analog 7e (IC50 = 4.6 µM) reported in the same structural class [1] [2]. This difference is meaningful for medicinal chemistry prioritization, as PTP1B is a validated negative regulator of insulin and leptin signaling pathways.
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.17 µM (1.17 × 10³ nM) |
| Comparator Or Baseline | Compound 7e (5‑(substituted benzylidene)thiazolidine‑2,4‑dione derivative) = 4.6 µM |
| Quantified Difference | Target compound is 3.9‑fold more potent |
| Conditions | pNPP substrate hydrolysis; preincubation 10 min prior to substrate addition; spectrophotometric detection |
Why This Matters
The 3.9‑fold potency advantage over a published lead analog provides a clear scientific rationale for selecting 5‑(2‑hydroxybenzylidene)thiazolidine‑2,4‑dione as the starting scaffold for PTP1B‑targeted medicinal chemistry campaigns.
- [1] BindingDB Entry BDBM50041407 (CHEMBL3138697). Inhibition of PTP1B (unknown origin) using pNPP as substrate; IC50 = 1.17 × 10³ nM. View Source
- [2] Wang, Z., et al. (2014). Design, synthesis and docking study of 5‑(substituted benzylidene)thiazolidine‑2,4‑dione derivatives as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3337‑3340. View Source
